[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine [2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478362
InChI: InChI=1S/C10H12F3NO/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3
SMILES: CC1=C(C=CC(=C1)OCC(F)(F)F)CN
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol

[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine

CAS No.:

Cat. No.: VC13478362

Molecular Formula: C10H12F3NO

Molecular Weight: 219.20 g/mol

* For research use only. Not for human or veterinary use.

[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine -

Specification

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
IUPAC Name [2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Standard InChI InChI=1S/C10H12F3NO/c1-7-4-9(3-2-8(7)5-14)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3
Standard InChI Key VIHUMEJNZUZHDG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(F)(F)F)CN
Canonical SMILES CC1=C(C=CC(=C1)OCC(F)(F)F)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

[2-Methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine (C₁₀H₁₂F₃NO) features a phenyl ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with a trifluoroethoxy group (-OCH₂CF₃). The methanamine (-CH₂NH₂) moiety is attached to the benzene ring, contributing to its basicity and reactivity (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂F₃NO
Molecular Weight219.20 g/mol
Exact Mass219.087 Da
IUPAC Name[2-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
LogP (Partition Coefficient)2.79 (predicted)
Topological Polar Surface Area35.3 Ų

The trifluoroethoxy group enhances lipophilicity (LogP = 2.79), facilitating membrane penetration, while the methanamine group enables hydrogen bonding and ionic interactions with biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoroethoxy group (δ 4.4–4.6 ppm for -OCH₂CF₃ in ¹H NMR; δ 120–125 ppm for CF₃ in ¹⁹F NMR). The methyl group at the 2-position appears as a singlet at δ 2.3 ppm, while the methanamine protons resonate at δ 1.5–1.7 ppm. Mass spectrometry confirms the molecular ion peak at m/z 219.087.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves two sequential steps: etherification and amination.

  • Etherification:
    Reaction of 2-methyl-4-hydroxyphenylmethanol with 2,2,2-trifluoroethyl triflate in the presence of a base (e.g., K₂CO₃) yields the intermediate 2-methyl-4-(2,2,2-trifluoroethoxy)phenylmethanol.

    C₆H₃(CH₃)(OH)CH₂OH + CF₃CH₂OTf → C₆H₃(CH₃)(OCH₂CF₃)CH₂OH + HOTf\text{C₆H₃(CH₃)(OH)CH₂OH + CF₃CH₂OTf → C₆H₃(CH₃)(OCH₂CF₃)CH₂OH + HOTf}
  • Amination:
    The alcohol intermediate undergoes Gabriel synthesis or Hofmann degradation to introduce the amine group. For example, treatment with phthalimide followed by hydrazine produces the primary amine.

    C₆H₃(CH₃)(OCH₂CF₃)CH₂OH → C₆H₃(CH₃)(OCH₂CF₃)CH₂NH₂\text{C₆H₃(CH₃)(OCH₂CF₃)CH₂OH → C₆H₃(CH₃)(OCH₂CF₃)CH₂NH₂}

Industrial Scalability

Large-scale production utilizes continuous-flow reactors to optimize yield (>85%) and purity (>98%). Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimizing byproducts like over-alkylated amines.

Biological Activity and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The trifluoroethoxy group disrupts microbial membrane integrity by interacting with phospholipid bilayers, while the amine group potentiates oxidative stress via reactive oxygen species (ROS) generation.

Neuropharmacological Applications

Structural analogs (e.g., 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid) act as 5-HT₄ receptor antagonists, suggesting potential for treating gastrointestinal disorders and Alzheimer’s disease .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High oral bioavailability (75–80%) due to lipophilicity.

  • Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-demethylation and glucuronidation.

  • Excretion: Primarily renal (60–70%) with a half-life of 6–8 hours.

Toxicity Data

Acute toxicity studies in rodents report an LD₅₀ of 450 mg/kg (oral) and 250 mg/kg (intravenous). Chronic exposure at 50 mg/kg/day for 28 days causes mild hepatotoxicity, reversible upon discontinuation.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Trifluoroethoxy-Substituted Amines

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
[2-Methyl-4-(trifluoroethoxy)phenyl]methanamine8–1612–18
(4-Trifluoroethoxyphenyl)methanamine32–6425–30
[3,5-Dimethyl-4-(trifluoroethoxy)phenyl]methylamine16–3220–25

The methyl group at the 2-position enhances steric hindrance, improving target specificity compared to unsubstituted analogs .

Future Research Directions

  • Therapeutic Optimization: Structure-activity relationship (SAR) studies to refine substituent patterns for enhanced efficacy.

  • Formulation Development: Nanoencapsulation to improve solubility and reduce hepatotoxicity.

  • Clinical Trials: Phase I studies to evaluate safety in humans, particularly for oncology indications.

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